1-(diphenylmethyl)-4-[(4-nitrophenoxy)acetyl]piperazine
Overview
Description
1-(diphenylmethyl)-4-[(4-nitrophenoxy)acetyl]piperazine is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.18450629 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Interactions
- Cinnarizinium Dipicrate : A study on the crystal structure of cinnarizinium dipicrate revealed the piperazine group adopting a slightly distorted chair conformation. This structure is stabilized by strong hydrogen bonds and weak intermolecular interactions, contributing to our understanding of molecular interactions in crystal engineering (Jasinski et al., 2011).
Synthesis and Biological Evaluation
- Novel Diphenylpiperazine Derivatives : A series of novel diphenylpiperazine derivatives, including those with nitroimidazole and benzimidazole groups, were synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. These compounds showed promise in inhibiting various bacterial strains and in vitro against certain cell lines, contributing to the development of new therapeutic agents (Gan, Zhang, & Zhou, 2018).
Metabolism Study
- Metabolism of Piperazine Derivatives : A study on the metabolism of a specific piperazine derivative in rats using high-performance liquid chromatography and mass spectrometry identified multiple metabolites. This research is crucial for understanding the pharmacokinetics and potential therapeutic applications of piperazine-based compounds (Jiang et al., 2007).
Antimicrobial and Antioxidant Properties
- Bis(pyrazole-benzofuran) Hybrids with Piperazine Linker : Research on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker highlighted potent antibacterial efficacies and biofilm inhibition activities. These findings are significant for developing new antimicrobial agents (Mekky & Sanad, 2020).
- Piperazine as Antioxidants : A synthesized piperazine compound demonstrated significant antioxidant activity. Such findings are valuable in the search for new antioxidant agents, with potential applications in various therapeutic areas (Prabawati, 2016).
Therapeutic Agent Development
- Piperazine Derivatives as Therapeutic Agents : The development and evaluation of piperazine derivatives, considering their binding affinity to biological targets, have implications for creating new therapeutic agents. Understanding these interactions helps in the design of drugs with specific target activities (Carceller et al., 1993).
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-nitrophenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c29-24(19-32-23-13-11-22(12-14-23)28(30)31)26-15-17-27(18-16-26)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,25H,15-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWVSQYNMUWJTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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